molecular formula C8H14N2O B12884151 5-Isobutyl-N-methylisoxazol-3-amine

5-Isobutyl-N-methylisoxazol-3-amine

Cat. No.: B12884151
M. Wt: 154.21 g/mol
InChI Key: FOWXAUIJZVQCFK-UHFFFAOYSA-N
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Description

5-Isobutyl-N-methylisoxazol-3-amine is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isobutyl-N-methylisoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of β-oxo dithioesters, amines, and hydroxylamine in ethanol at reflux conditions. This method yields 5-substituted 3-aminoisoxazoles via an in situ generated β-oxo thioamide intermediate .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation. These methods include the use of environmentally friendly reagents and conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-Isobutyl-N-methylisoxazol-3-amine undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oximes.

    Reduction: Formation of amines.

    Substitution: Introduction of different substituents at the nitrogen or carbon atoms.

Common Reagents and Conditions

    Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Commonly performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Often carried out using halogenating agents or nucleophiles under mild conditions.

Major Products

The major products formed from these reactions include various substituted isoxazoles, amines, and oximes, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

5-Isobutyl-N-methylisoxazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 5-Isobutyl-N-methylisoxazol-3-amine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of various enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The exact mechanism may vary based on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-methylisoxazole: Another isoxazole derivative with similar chemical properties and applications.

    5-Methylisoxazol-3-amine: Shares structural similarities but differs in the substitution pattern.

Uniqueness

5-Isobutyl-N-methylisoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

N-methyl-5-(2-methylpropyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C8H14N2O/c1-6(2)4-7-5-8(9-3)10-11-7/h5-6H,4H2,1-3H3,(H,9,10)

InChI Key

FOWXAUIJZVQCFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=NO1)NC

Origin of Product

United States

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